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molecular formula C5H8ClNO4 B8415364 5-Chloro-5-oxopentyl nitrate

5-Chloro-5-oxopentyl nitrate

Cat. No. B8415364
M. Wt: 181.57 g/mol
InChI Key: BZPFLBCOXYQHGA-UHFFFAOYSA-N
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Patent
US08101658B2

Procedure details

5-(Nitrooxy)pentanoic acid (489 mg, 3.00 mmol; US Patent 2006/189603) was dissolved in anhydrous DCM (30 mL) under N2, cooled to 0° C., and added in succession anhydrous DMF (1 drop) and oxalyl chloride (262 uL, 3.00 mmol). Allowed to stir at ambient temperature for 12 h. 13CNMR displayed acid chloride (δ171 ppm) with small amount of carboxylic acid (˜δ173 ppm). Evaporated and dried in vacuo to yield 450 mg (80%) of 5-chloro-5-oxopentyl nitrate as light yellow oil, which was used without further purification.
Quantity
489 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
262 μL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=O)([O-:3])=[O:2].C(Cl)(=O)C([Cl:15])=O>C(Cl)Cl.CN(C=O)C>[N+:1]([O-:3])([O:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([Cl:15])=[O:11])=[O:2]

Inputs

Step One
Name
Quantity
489 mg
Type
reactant
Smiles
[N+](=O)([O-])OCCCCC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
262 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Allowed to stir at ambient temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[N+](=O)(OCCCCC(=O)Cl)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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